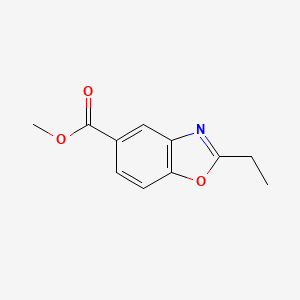

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMLBUAKZYDTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594763 | |

| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924862-20-4 | |

| Record name | Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a robust synthesis protocol, spectral characterization, and potential applications.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2] This aromatic scaffold is a cornerstone in the development of a wide array of biologically active molecules and functional materials.[3][4] The versatility of the benzoxazole core allows for substitutions at various positions, profoundly influencing its physicochemical and pharmacological properties.[5] Notably, 2-substituted benzoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a fertile ground for drug discovery.[3][5][6]

This compound, the focus of this guide, incorporates an ethyl group at the 2-position and a methyl carboxylate group at the 5-position. This specific substitution pattern is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compelling candidate for further investigation.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |

| Molecular Weight | 205.21 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Analogy |

| Melting Point | Not available (predicted to be in the range of 80-120 °C) | Analogy |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Poorly soluble in water. | Analogy |

Synthesis Methodology

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. The following protocol is a robust and efficient method derived from general procedures for the synthesis of 2-substituted benzoxazoles.[7][8]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Propionyl chloride (1.2 eq)

-

Pyridine (2.0 eq, as a base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.0 eq) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, slowly add propionyl chloride (1.2 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired product.

-

Pyridine as a Base: Pyridine is used to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.

-

Stepwise Addition at 0 °C: The slow addition of the acylating agent at a reduced temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 8.2-8.4 ppm (d, 1H): Aromatic proton at the 4-position, showing a doublet due to coupling with the proton at the 6-position.

-

δ 7.9-8.1 ppm (dd, 1H): Aromatic proton at the 6-position, exhibiting a doublet of doublets due to coupling with protons at the 4 and 7-positions.

-

δ 7.4-7.6 ppm (d, 1H): Aromatic proton at the 7-position, appearing as a doublet due to coupling with the proton at the 6-position.

-

δ 3.9-4.0 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester group (-COOCH₃).

-

δ 2.9-3.1 ppm (q, 2H): Quartet representing the two protons of the ethyl group's methylene (-CH₂CH₃), coupled with the methyl protons.

-

δ 1.4-1.6 ppm (t, 3H): Triplet for the three protons of the ethyl group's methyl (-CH₂CH₃), coupled with the methylene protons.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

-

δ ~166 ppm: Carbonyl carbon of the methyl ester.

-

δ ~163 ppm: Carbon at the 2-position of the benzoxazole ring.

-

δ ~150 ppm: Quaternary carbon at the 7a-position.

-

δ ~142 ppm: Quaternary carbon at the 3a-position.

-

δ ~128 ppm: Aromatic CH carbon.

-

δ ~125 ppm: Aromatic CH carbon.

-

δ ~120 ppm: Quaternary carbon at the 5-position.

-

δ ~110 ppm: Aromatic CH carbon.

-

δ ~52 ppm: Methyl carbon of the ester group.

-

δ ~25 ppm: Methylene carbon of the ethyl group.

-

δ ~12 ppm: Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

-

~1720 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1570 cm⁻¹: C=N stretching of the oxazole ring.

-

~1250 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

-

Expected [M]⁺: m/z = 205.0739 (calculated for C₁₁H₁₁NO₃).

Potential Applications and Research Directions

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][4][6]

Caption: Potential applications of this compound.

-

Antimicrobial Activity: Many 2-substituted benzoxazoles have shown potent activity against various strains of bacteria and fungi.[5] The ethyl and carboxylate substitutions on the title compound could lead to novel antimicrobial agents.

-

Anticancer and Anti-inflammatory Potential: The benzoxazole nucleus is present in several compounds with demonstrated anticancer and anti-inflammatory effects.[3][6] Further screening of this compound against relevant cell lines and enzyme assays is warranted.

-

Materials Science: Benzoxazole derivatives are also known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.[11]

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and predicted spectral data to facilitate further research and development. The exploration of this and similar benzoxazole derivatives is a valuable endeavor for the scientific community.

References

-

Zhu, Y., et al. (2021). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – A European Journal, 27(49), 12566-12571. Available at: [Link]

-

Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-886. Available at: [Link]

-

Shaik, A. B., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129891. Available at: [Link]

-

Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. Available at: [Link]

-

Nguyen, T. T., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available at: [Link]

-

Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6649. Available at: [Link]

-

Pawar, S. A., et al. (2021). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research, 10(14), 1166-1174. Available at: [Link]

-

Kumar, A., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Available at: [Link]

-

Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Available at: [Link]

-

Kumar, R., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds, 42(5), 2376-2394. Available at: [Link]

-

Traore, B., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Monatshefte für Chemie - Chemical Monthly, 155, 345-365. Available at: [Link]

-

Kim, J. H., et al. (2018). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. Dyes and Pigments, 155, 123-130. Available at: [Link]

-

FooDB. (2010). Showing Compound Benzoxazole (FDB004443). FooDB. Available at: [Link]

-

Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-hydroxybenzoate. PubChem. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 10. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Elucidation of Benzoxazole Scaffolds: A Technical Guide for Researchers

An In-depth Analysis of Methyl 1,3-Benzoxazole-2-carboxylate as a Representative Analog for Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

Disclaimer: This technical guide provides a detailed spectroscopic analysis of Methyl 1,3-benzoxazole-2-carboxylate . Due to the limited availability of published experimental data for the specific compound this compound, this closely related analog has been chosen to illustrate the principles of spectroscopic characterization for this important class of heterocyclic compounds. The methodologies and interpretation principles detailed herein are directly applicable to the analysis of other benzoxazole derivatives.

Introduction: The Significance of the Benzoxazole Core in Modern Drug Discovery

Benzoxazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure and diverse substitution possibilities make them privileged scaffolds in the design of novel therapeutic agents and functional materials. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-microbial, neuro-anti-inflammatory, and anti-allergic properties.[1] Furthermore, their unique photophysical properties have led to their application in the development of organic light-emitting diodes (OLEDs).[1]

The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a comprehensive overview of the spectroscopic data for Methyl 1,3-benzoxazole-2-carboxylate, offering a practical framework for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to the interpretation of spectroscopic data. The structure of Methyl 1,3-benzoxazole-2-carboxylate, along with the conventional atom numbering scheme, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of Methyl 1,3-benzoxazole-2-carboxylate.

Synthesis of Methyl 1,3-benzoxazole-2-carboxylate

The synthesis of the title compound can be achieved through various reported methods.[1] A common and effective procedure involves the condensation of 2-aminophenol with a suitable electrophile. A detailed experimental protocol, adapted from published literature, is provided below.[1]

Experimental Protocol: Synthesis

-

To a stirred mixture of 2-aminophenol (1.09 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous tetrahydrofuran (40 mL) at -10 °C, slowly add methyl oxalyl chloride (1.34 g, 11 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Cool the mixture in an ice-water bath.

-

Add triphenylphosphine (5.64 g, 21.5 mmol) and diisopropyl azodicarboxylate (2.25 g, 11 mmol) in tetrahydrofuran (50 mL).

-

Stir the resulting solution at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/dichloromethane (from 70:30 to 60:40 v/v), to yield the product as a white solid.

Caption: Synthetic workflow for Methyl 1,3-benzoxazole-2-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Instrument: 300 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: Room Temperature

¹H NMR Data

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| 7.90 | ddd | 7.9, 1.5, 0.8 | 1H | H-4 or H-7 |

| 7.67 | ddd | 8.1, 1.2, 0.8 | 1H | H-4 or H-7 |

| 7.57–7.44 | m | - | 2H | H-5, H-6 |

| 4.10 | s | - | 3H | -OCH₃ |

Data sourced from Poirot et al. (2021)[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 1,3-benzoxazole-2-carboxylate displays distinct signals corresponding to the aromatic protons and the methyl ester protons.

-

Aromatic Region (δ 7.44-7.90 ppm): The four protons on the benzene ring appear in the downfield region, characteristic of aromatic protons. The signals at δ 7.90 and 7.67 ppm, each integrating to one proton, are assigned to the protons at the 4 and 7 positions. Their complex splitting pattern (ddd - doublet of doublet of doublets) arises from ortho, meta, and para couplings. The multiplet between δ 7.57 and 7.44 ppm, integrating to two protons, corresponds to the protons at the 5 and 6 positions.

-

Methyl Ester Region (δ 4.10 ppm): The sharp singlet at δ 4.10 ppm, integrating to three protons, is characteristic of the methyl group of the ester functionality. The absence of coupling confirms that there are no adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR

-

Instrument: 75 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: CDCl₃ at 77.16 ppm

-

Temperature: Room Temperature

¹³C NMR Data

| Chemical Shift (δ) / ppm | Assignment |

| 156.9 | C=O (ester) |

| 152.5 | C-2 |

| 150.9 | C-8 (C3a) |

| 140.5 | C-9 (C7a) |

| 128.2 | C-5 or C-6 |

| 125.8 | C-5 or C-6 |

| 122.2 | C-4 or C-7 |

| 111.7 | C-4 or C-7 |

| 53.7 | -OCH₃ |

Data sourced from Poirot et al. (2021)[1]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.

-

Carbonyl Carbon (δ 156.9 ppm): The signal at the most downfield position is assigned to the carbonyl carbon of the methyl ester group.

-

Aromatic and Heterocyclic Carbons (δ 111.7-152.5 ppm): The signals in this region correspond to the carbons of the benzoxazole ring system. The quaternary carbons (C-2, C-8, C-9) are typically observed at different chemical shifts compared to the protonated carbons. The specific assignments are based on established chemical shift ranges for benzoxazole derivatives and theoretical predictions.

-

Methyl Carbon (δ 53.7 ppm): The upfield signal at δ 53.7 ppm is attributed to the carbon of the methyl ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Instrument: FTIR Spectrometer

-

Sample Preparation: KBr pellet or as a thin film

-

Spectral Range: 4000-400 cm⁻¹

Expected IR Absorption Bands

While the specific IR spectrum for Methyl 1,3-benzoxazole-2-carboxylate is not provided in the search results, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium-Strong | C=C and C=N stretches (aromatic and oxazole rings) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O-C stretch (benzoxazole ring) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Mass Spectrum

A high-resolution mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of Methyl 1,3-benzoxazole-2-carboxylate (C₉H₇NO₃, Exact Mass: 177.0426). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Conclusion

The spectroscopic analysis of Methyl 1,3-benzoxazole-2-carboxylate provides a clear and unambiguous confirmation of its molecular structure. The combined data from ¹H NMR, ¹³C NMR, and IR spectroscopy are consistent with the proposed structure and offer a valuable reference for researchers working with similar benzoxazole derivatives. The principles of spectral interpretation outlined in this guide can be readily applied to the characterization of novel compounds within this important chemical class, thereby supporting advancements in drug discovery and materials science.

References

-

Poirot, A., Saffon-Merceron, N., Gornitzka, H., & de Bettignies, R. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

Sources

A Methodological Guide to the Crystal Structure Analysis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate for Drug Discovery

Abstract

This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate (C₁₁H₁₁NO₃). While a definitive crystal structure for this specific compound is not yet publicly deposited, this document establishes a rigorous, field-proven protocol for its determination. By leveraging a detailed structural analysis of the closely related analogue, methyl 1,3-benzoxazole-2-carboxylate, as a foundational exemplar, we delineate the critical molecular and supramolecular features that researchers can anticipate.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth causality behind experimental choices and underscoring the pivotal role of crystallographic data in the rational design of novel therapeutics based on the privileged benzoxazole scaffold.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[4][5][6] Derivatives of benzoxazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][6][7][8] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[9][10][11]

This compound is a member of this vital class of compounds. Understanding its precise atomic arrangement through single-crystal X-ray diffraction is not merely an academic exercise; it is a fundamental prerequisite for structure-based drug design (SBDD).[9][12] Detailed knowledge of its crystal structure, including bond lengths, conformational preferences, and intermolecular interactions, provides an invaluable blueprint for designing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.[9][12]

This guide presents a self-validating system of protocols to empower researchers to undertake this analysis, from initial synthesis to final structural elucidation.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Protocol

The synthesis of 2-substituted benzoxazoles is well-established and typically involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[13][14][15][16] The following protocol is a robust, one-pot method adapted for the specific synthesis of this compound.

Reaction Scheme:

Figure 1: Proposed one-pot synthesis of the target molecule.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add methyl 3-amino-4-hydroxybenzoate (1 equivalent).

-

Solvent Addition: Add anhydrous dioxane (approx. 20 mL per gram of aminophenol). Stir the mixture to achieve a homogeneous suspension.

-

Acid Chloride Generation (In Situ): Add propionic acid (1.1 equivalents) to the mixture, followed by the dropwise addition of thionyl chloride (1.2 equivalents) at 0°C. Allow the mixture to stir for 1 hour at room temperature to generate propionyl chloride in situ.

-

Cyclization Catalyst: Carefully add methanesulfonic acid (3 equivalents) as a catalyst and dehydrating agent.[13][14] The causality here is that the strong acid protonates the intermediate amide, facilitating the intramolecular nucleophilic attack by the phenolic hydroxyl group, which is the key cyclization step.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 100°C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is completely consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol for Single Crystal Growth

The growth of high-quality single crystals is often the most challenging bottleneck in SCXRD.[17][18][19] The slow evaporation method is a reliable starting point for small organic molecules and was used successfully for the analogue compound.[1]

Step-by-Step Methodology:

-

Solvent Selection: Screen for a suitable solvent or solvent system in which the purified compound has moderate solubility. Dichloromethane, ethanol, or ethyl acetate are good candidates. The ideal solvent allows the compound to be fully dissolved when warm but approaches saturation upon slow cooling or evaporation.[20]

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the purified product in a minimal volume of the chosen solvent in a clean, small vial. Gentle warming may be required.

-

Slow Evaporation: Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle. This restricts the rate of evaporation, preventing rapid precipitation and promoting the slow, ordered growth of a single crystal lattice.[20]

-

Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of well-defined, transparent crystals. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension and free of visible defects.[21]

Part 2: A Methodological Workflow for Crystal Structure Determination

Once a suitable crystal is obtained, the process of structure determination via SCXRD follows a standardized and robust workflow. This process provides unambiguous, accurate, and reliable 3D structural data.[10][11]

Figure 2: Standardized workflow for Single-Crystal X-ray Diffraction (SCXRD).

The core of this process involves irradiating the mounted crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted reflections.[21][22] This diffraction pattern is a direct consequence of the crystal's internal atomic lattice. Computational analysis of this pattern allows for the reconstruction of a 3D electron density map, from which the atomic positions are determined.[22][23]

Part 3: Structural Analysis - Insights from an Exemplar

While the crystal structure of this compound awaits experimental determination, a comprehensive analysis of its close analogue, methyl 1,3-benzoxazole-2-carboxylate (CCDC: 2112709), provides a powerful predictive framework for its key structural features.[1][2][3]

Anticipated Crystallographic Data

The data obtained from an SCXRD experiment is summarized in a crystallographic information file (CIF). The following table presents the key parameters from the analogue structure, representing the type of data that would be obtained for the target compound.

| Parameter | Expected Data Type (Based on Analogue C₉H₇NO₃[1][3]) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Data specific to unit cell dimensions |

| b (Å) | Data specific to unit cell dimensions |

| c (Å) | Data specific to unit cell dimensions |

| β (°) | Data specific to unit cell angle |

| Volume (ų) | Data specific to unit cell volume |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Calculated from molecular weight and cell volume |

| R-factor | Measure of agreement between model and data |

Molecular Geometry and Conformation

Based on the analogue, the benzoxazole ring system of the target molecule is expected to be nearly planar.[1] The N1—C1 bond within the oxazole ring is significantly shorter than other bonds in the ring, indicating a pronounced double-bond character.[1] The ethyl group at the 2-position and the methyl carboxylate group at the 5-position will be the primary conformational variables. The relative orientation of these substituents will be a key structural feature revealed by the analysis.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the solid state is governed by a network of non-covalent interactions. These interactions are critical as they influence physical properties like solubility and melting point and can provide insights into potential binding modes with biological targets. The crystal structure of the analogue reveals a "flattened herringbone" arrangement, a common packing motif for planar aromatic molecules.[1][2]

This packing is stabilized by a combination of specific interactions:

-

C—H···N Hydrogen Bonds: A relatively strong interaction where a hydrogen atom from one molecule interacts with the nitrogen atom of the oxazole ring of a neighboring molecule.[1]

-

Weak C—H···O Hydrogen Bonds: Interactions between hydrogen atoms and the oxygen atoms of the carboxylate group.[1]

-

π–π Stacking Interactions: Interactions between the aromatic rings of adjacent molecules, with a typical centroid-to-centroid distance of around 3.66 Å.[1][2]

-

C—O···π Interactions: An important stabilizing force where the carbonyl oxygen interacts with the electron cloud of an adjacent aromatic ring.[1]

Figure 3: Key intermolecular interactions stabilizing the crystal lattice.

Part 4: Implications for Rational Drug Design

The precise, atomic-level data from a crystal structure analysis is the bedrock of modern Structure-Based Drug Design (SBDD).[9][12]

-

Pharmacophore Modeling: The determined 3D structure provides the exact spatial arrangement of key functional groups (hydrogen bond donors/acceptors, aromatic rings, hydrophobic moieties). This is essential for building accurate pharmacophore models to guide the design of new molecules with higher target affinity.

-

Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogues with their biological activities, researchers can directly correlate specific structural features (e.g., the conformation of the ethyl group) with increases or decreases in potency.

-

Informing Computational Studies: An experimental crystal structure serves as the "ground truth" for validating and refining computational models, such as molecular docking simulations. This ensures that in silico screening is based on a physically realistic molecular conformation.

-

Optimizing Physicochemical Properties: Crystal packing analysis reveals the intermolecular forces that dictate properties like solubility and stability. Understanding these forces allows for targeted chemical modifications to improve the drug-like properties of a lead compound.[24]

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a complete and scientifically rigorous roadmap for its determination and analysis. By following the detailed protocols for synthesis and crystallization and applying the analytical principles demonstrated through the exemplar structure of a close analogue, researchers can obtain the critical structural data needed to unlock the full potential of this compound class. The resulting insights into molecular geometry and supramolecular packing will be instrumental in driving the rational design of novel benzoxazole-based therapeutics, ultimately accelerating the drug discovery and development pipeline.

References

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham). Available at: [Link]

-

Advanced crystallisation methods for small organic molecules. (n.d.). University of Southampton ePrints. Available at: [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (n.d.). ResearchGate. Available at: [Link]

-

A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Available at: [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Available at: [Link]

-

Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Crystallization of small molecules. (n.d.). Source not formally published.

-

The role of crystallography in drug design. (2005). The AAPS Journal. Available at: [Link]

-

The Role of Crystallography in Drug Design. (2005). ResearchGate. Available at: [Link]

- Review on benzoxazole chemistry and pharmacological potential. (2024). Source not formally published.

-

Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (2015). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). ResearchGate. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Available at: [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. Available at: [Link]

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Source not formally published.

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Available at: [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). ResearchGate. Available at: [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxyl-ate. (2021). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

-

Single Crystal X-ray Diffractometers. (n.d.). Bruker. Available at: [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Available at: [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. (n.d.). ResearchGate. Available at: [Link]

-

Design and Synthesis of new Benzoxazole derivatives. (n.d.). Jetir.org. Available at: [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. Available at: [Link]

-

ethyl 2-methyl-1,3-oxazole-5-carboxylate. (n.d.). ChemSynthesis. Available at: [Link]

Sources

- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zienjournals.com [zienjournals.com]

- 10. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. migrationletters.com [migrationletters.com]

- 13. connectsci.au [connectsci.au]

- 14. researchgate.net [researchgate.net]

- 15. Benzoxazole synthesis [organic-chemistry.org]

- 16. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. sptlabtech.com [sptlabtech.com]

- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. rigaku.com [rigaku.com]

- 24. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Formation of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical principles and mechanistic pathways underlying the synthesis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, and understanding its formation is crucial for the rational design of novel therapeutics.[1][2]

Strategic Overview of Benzoxazole Synthesis

The formation of the benzoxazole ring system is most commonly achieved through the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by a cyclization and dehydration or oxidation step.[3] The specific nature of the electrophile and the reaction conditions employed dictate the substitution pattern of the final product. Common strategies involve the use of carboxylic acids, aldehydes, acyl chlorides, and orthoesters.[3][4]

For the synthesis of this compound, a logical and efficient approach involves the reaction of a substituted 2-aminophenol, namely methyl 4-amino-3-hydroxybenzoate , with a derivative of propanoic acid. This strategy allows for the direct installation of the required substituents at the 2- and 5-positions of the benzoxazole core.

The Core Reaction: Condensation and Cyclization

The primary transformation involves the condensation of methyl 4-amino-3-hydroxybenzoate with a source of the propionyl group, such as propanoic acid, propionyl chloride, or propionic anhydride. The overall reaction is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Mechanistic Pathway

The formation of this compound proceeds through a well-established sequence of N-acylation, intramolecular cyclization, and dehydration. The following sections detail each step of this mechanistic cascade.

Step 1: N-Acylation of the Aminophenol

The initial step of the reaction is the nucleophilic attack of the amino group of methyl 4-amino-3-hydroxybenzoate on the carbonyl carbon of the propanoic acid derivative. This forms an N-(2-hydroxy-4-(methoxycarbonyl)phenyl)propanamide intermediate.

-

With Propionyl Chloride: This reaction is typically rapid and can often be performed at or below room temperature. The high reactivity of the acyl chloride makes it an excellent electrophile.

-

With Propanoic Acid: This route requires more forcing conditions, such as high temperatures and the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid.[5] The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Step 2: Intramolecular Cyclization

This is the key ring-forming step. The hydroxyl group of the N-acylated intermediate acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This process is significantly facilitated by an acid catalyst, which protonates the amide carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack.

The choice of catalyst is critical for the efficiency of this step. Brønsted acids are commonly employed to promote this cyclization.[6]

Step 3: Dehydration

The tetrahedral intermediate formed during the cyclization step is unstable and readily eliminates a molecule of water to form the stable, aromatic benzoxazole ring. This dehydration step is often irreversible and drives the reaction to completion.

The complete, detailed mechanism is illustrated in the following diagram:

Caption: Detailed mechanistic pathway for the formation of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of this compound, leveraging the insights from established methodologies for benzoxazole formation.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) |

| Methyl 4-amino-3-hydroxybenzoate | C8H9NO3 | 167.16 | 10 |

| Propionyl Chloride | C3H5ClO | 92.52 | 11 |

| Triethylamine | C6H15N | 101.19 | 12 |

| Toluene | C7H8 | 92.14 | - |

| Methanesulfonic Acid | CH4O3S | 96.11 | 20 |

Procedure:

-

N-Acylation:

-

To a stirred solution of methyl 4-amino-3-hydroxybenzoate (10 mmol) and triethylamine (12 mmol) in toluene (50 mL) at 0 °C, add propionyl chloride (11 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Cyclization and Dehydration:

-

To the reaction mixture containing the N-acylated intermediate, add methanesulfonic acid (20 mmol).

-

Heat the mixture to 110 °C and maintain for 4-6 hours, continuing to monitor by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

-

Causality Behind Experimental Choices

-

Choice of Propionyl Chloride: Propionyl chloride is chosen over propanoic acid for its higher reactivity, allowing the initial N-acylation to proceed under milder conditions and avoiding potential side reactions.[3]

-

Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting aminophenol and driving the reaction forward.

-

Methanesulfonic Acid as Catalyst: Methanesulfonic acid is a strong, non-oxidizing acid that is effective in catalyzing the intramolecular cyclization by protonating the amide carbonyl.[5]

-

Toluene as Solvent: Toluene is a suitable solvent for this reaction due to its relatively high boiling point, allowing for the necessary heating during the cyclization step, and its inertness to the reaction conditions.

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a multi-step process that is well-precedented in the broader context of benzoxazole synthesis. A thorough understanding of the underlying N-acylation, intramolecular cyclization, and dehydration mechanism allows for the rational selection of reagents and reaction conditions to achieve an efficient synthesis. This knowledge is invaluable for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of diverse benzoxazole libraries for biological screening and the optimization of lead compounds.

References

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... (n.d.). ResearchGate. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PMC - NIH. [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PMC - NIH. [Link]

-

Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, including its molecular formula and weight, and delve into established synthetic methodologies. The causality behind experimental choices in its synthesis will be elucidated, providing a robust framework for its practical application in a laboratory setting. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in the development of novel therapeutic agents and functional materials. The inherent planarity and aromaticity of the benzoxazole core, coupled with its capacity for diverse substitutions, allows for fine-tuning of its electronic and steric properties. This adaptability makes it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound is a specific derivative that serves as a valuable building block for more complex molecular architectures. Understanding its fundamental properties is the first step toward harnessing its full potential in research and development.

Physicochemical Properties

The foundational attributes of a molecule are critical for its application in any experimental context. For this compound, these properties dictate its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| CAS Number | Not Available | |

| Canonical SMILES | CCC1=NC2=CC(=C(C=C2O1)C(=O)OC) | |

| InChI Key | InChI=1S/C11H11NO3/c1-3-10-12-8-5-4-7(11(13)15-2)6-9(8)14-10/h4-6H,3H2,1-2H3 |

Synthesis and Mechanistic Insights

The construction of the benzoxazole ring system is a well-established area of organic synthesis. A common and effective strategy involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. In the case of this compound, the synthesis would logically proceed from methyl 3-amino-4-hydroxybenzoate and propionic acid or a derivative thereof.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key starting materials: methyl 3-amino-4-hydroxybenzoate and propionyl chloride (or a related activated form of propionic acid).

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies outlined herein are designed to establish a robust understanding of the compound's physicochemical properties, which is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

Introduction to this compound

Benzoxazole derivatives are a prominent class of heterocyclic compounds that are integral to a wide array of pharmacologically active agents.[1][2] Their structural motif is found in drugs with diverse therapeutic applications, including antibacterial, antifungal, and anticancer activities.[2][3] this compound (Figure 1) serves as a crucial building block in the synthesis of more complex pharmaceutical ingredients. A thorough understanding of its solubility and stability is paramount to its effective utilization in drug discovery and development pipelines.

Figure 1: Chemical Structure of this compound

This guide will detail the necessary experimental workflows to comprehensively characterize the solubility profile of this compound in various pharmaceutically relevant solvents and to elucidate its intrinsic stability through forced degradation studies.

Solubility Assessment: A Foundation for Formulation

Determining the solubility of an active pharmaceutical ingredient (API) or intermediate is a critical first step in the development process. It dictates the choice of formulation strategies and can significantly impact bioavailability. This section outlines a systematic approach to assessing the solubility of this compound.

Rationale for Solvent Selection

The choice of solvents for solubility screening should be guided by their relevance to pharmaceutical processing and formulation. A tiered approach is recommended, starting with common organic solvents and moving towards more complex biorelevant media.

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| Isopropyl Alcohol | 25 | [Experimental Data] |

| Acetone | 25 | [Experimental Data] |

| Acetonitrile | 25 | [Experimental Data] |

| Dichloromethane | 25 | [Experimental Data] |

| Water | 25 | [Experimental Data] |

| pH 1.2 Buffer | 37 | [Experimental Data] |

| pH 6.8 Buffer | 37 | [Experimental Data] |

| pH 7.4 Buffer | 37 | [Experimental Data] |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[4][5][6] These studies are a regulatory requirement and provide critical information for developing stability-indicating analytical methods.[7][8]

Principles of Forced Degradation

Forced degradation involves exposing the drug substance to conditions more severe than accelerated stability testing to induce degradation.[4][8] The goal is to achieve a target degradation of 5-20%.[7] Degradation beyond 20% may not be representative of real-world stability.[5]

Experimental Protocols for Forced Degradation

A systematic approach is employed to evaluate the stability of this compound under various stress conditions.

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[6] The benzoxazole ring, in particular, can be susceptible to hydrolytic cleavage.[9]

Protocol:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N HCl.[7] The reaction can be conducted at room temperature or elevated temperatures (e.g., 60 °C) to accelerate degradation.

-

Basic Hydrolysis: Treat a solution of the compound with 0.1 N to 1 N NaOH under similar temperature conditions as acidic hydrolysis.[7]

-

Neutral Hydrolysis: Reflux the compound in water.

-

Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol:

-

Exposure: Treat a solution of the compound with a suitable concentration of hydrogen peroxide (e.g., 3-30%).

-

Incubation: Store the solution at room temperature for a defined period.

-

Analysis: Monitor the degradation profile using HPLC.

Protocol:

-

Sample Preparation: Expose both solid and solution samples of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]

-

Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

-

Analysis: Analyze the samples at appropriate intervals.

Protocol:

-

Exposure: Subject solid samples of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Analysis: Analyze the samples at various time points to assess thermal stability.

Data Presentation: Forced Degradation Summary

The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants (Retention Time) |

| Acidic Hydrolysis | 0.1 N HCl | [Time] | [Temp] | [Data] | [Data] |

| Basic Hydrolysis | 0.1 N NaOH | [Time] | [Temp] | [Data] | [Data] |

| Oxidative | 3% H₂O₂ | [Time] | RT | [Data] | [Data] |

| Photolytic (Solid) | ICH Q1B | [Time] | RT | [Data] | [Data] |

| Photolytic (Solution) | ICH Q1B | [Time] | RT | [Data] | [Data] |

| Thermal (Solid) | 80 °C | [Time] | 80 °C | [Data] | [Data] |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and data analysis strategies, researchers can generate the critical data necessary to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this important pharmaceutical intermediate. The insights gained from these studies are fundamental to advancing drug development programs that utilize this versatile chemical entity.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 50-63. [Link]

-

Forced Degradation Studies. Creative Biolabs. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

-

Singh, R., & Kumar, R. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. [Link]

-

Jackson, J. A., et al. (1972). The hydrolysis of benzoxazoles. Journal of the American Chemical Society, 94(14), 4982-4987. [Link]

-

ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]

-

Patil, S. A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25356-25381. [Link]

-

Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]

-

Analytical Methods. (2025). Royal Society of Chemistry. [Link]

-

Sharma, D., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(11), 162-171. [Link]

-

Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12, 89. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

methyl 1,3-benzoxazole-2-carboxylate. ChemBK. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. [Link]

-

Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

-

Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2025). ResearchGate. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Biological Activities of Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

Executive Summary

The benzoxazole nucleus represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2][3] This guide delves into the untapped therapeutic potential of a specific derivative, Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate. While direct biological data on this precise molecule is sparse, this document synthesizes existing knowledge on structurally related benzoxazoles to build a robust, data-driven hypothesis for its potential activities. We will explore its likely roles as an anti-inflammatory, antimicrobial, and anticancer agent. The core of this whitepaper is not merely to list possibilities, but to provide the mechanistic rationale and detailed experimental frameworks necessary for researchers to systematically validate these hypotheses in a laboratory setting.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[2][4] This aromatic, bicyclic structure is relatively stable and serves as a versatile starting point for the synthesis of more complex, bioactive molecules.[4][5] The significance of the benzoxazole motif is underscored by its presence in numerous marketed drugs and its wide spectrum of demonstrated biological activities, which include:

The biological versatility of benzoxazoles can be attributed to their ability to act as structural isosteres of natural nucleic bases like guanine and adenine, allowing them to interact effectively with biological macromolecules.[1][5]

Profile of this compound

Before postulating its biological function, it is critical to analyze the structure of the target compound.

Chemical Structure:

-

Core: 1,3-benzoxazole ring system.

-

Position 2: An ethyl group (-CH₂CH₃). This substituent increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes.

-

Position 5: A methyl carboxylate group (-COOCH₃). This ester group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo, potentially converting the molecule into its corresponding carboxylic acid, which could have a different activity profile or pharmacokinetic properties.

The specific combination of these functional groups dictates the molecule's steric and electronic properties, which in turn governs its potential interactions with biological targets.

Postulated Biological Activity & Mechanistic Rationale

Based on extensive literature on the benzoxazole class, we can logically infer several high-probability biological activities for this compound.

Potential as an Anti-inflammatory Agent

Rationale: The benzoxazole scaffold is a well-established anti-inflammatory pharmacophore.[2][5] Derivatives have been shown to outperform standard anti-inflammatory drugs in certain models.[2] Specifically, related benzoxazole-5-carboxylate derivatives have been synthesized and evaluated as new anti-inflammatory agents.[12]

Potential Mechanism of Action: A primary mechanism for anti-inflammatory action involves the inhibition of key signaling pathways that regulate the production of pro-inflammatory cytokines. One such target is the Myeloid Differentiation Protein 2 (MD2), an adaptor protein essential for Toll-like receptor 4 (TLR4) to recognize lipopolysaccharide (LPS).[13] Inhibition of MD2 can block the downstream cascade, preventing the activation of NF-κB and subsequent transcription of inflammatory genes like Interleukin-6 (IL-6).[13]

Caption: Postulated anti-inflammatory mechanism via MD2 inhibition.

Experimental Validation Protocol: In Vitro LPS-Induced IL-6 Production

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MD2 inhibitor).

-

Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Quantification: Collect the cell supernatant and quantify the concentration of IL-6 using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits IL-6 production by 50%.

Potential as an Antimicrobial Agent

Rationale: Benzoxazole derivatives are renowned for their potent activity against a wide range of bacterial and fungal pathogens.[3][8][14] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.[7][8]

Potential Mechanism of Action: A common target for antibacterial agents is DNA gyrase (GyrB), a type II topoisomerase essential for bacterial DNA replication. Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies on other benzoxazole derivatives have suggested that their antibacterial activity can be linked to the inhibition of DNA gyrase.[8]

Caption: Postulated anticancer mechanism via microtubule disruption.

Experimental Validation Protocol: In Vitro Cytotoxicity and Cell Cycle Analysis

-

Cytotoxicity (MTT Assay):

-

Seed a human cancer cell line (e.g., breast cancer MCF-7 or MDA-MB-231) in a 96-well plate.

-

After 24 hours, treat cells with serially diluted concentrations of the benzoxazole compound for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate cell viability relative to the vehicle control and determine the IC₅₀ value.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.

-

Wash the cells and stain the DNA with a fluorescent dye (e.g., Propidium Iodide) in the presence of RNase.

-

Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.

-

Summary of Postulated Activities

| Potential Biological Activity | Plausible Mechanism of Action | Key Experimental Validation |

| Anti-inflammatory | Inhibition of the TLR4/MD2 signaling complex, reducing pro-inflammatory cytokine (e.g., IL-6) production. [13] | LPS-induced IL-6 release assay in macrophages. |

| Antimicrobial | Inhibition of bacterial DNA gyrase, disrupting DNA replication and repair. [8] | Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC). |

| Anticancer | Disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. [9] | MTT cytotoxicity assay and cell cycle analysis by flow cytometry. |

Conclusion and Future Directions

This compound emerges as a molecule of significant therapeutic interest based on a strong, structure-based rationale derived from the broader benzoxazole class. The outlined hypotheses—anti-inflammatory action via MD2 inhibition, antimicrobial effects through DNA gyrase disruption, and anticancer activity by targeting microtubules—are not mere speculation but are grounded in established medicinal chemistry principles and supported by extensive literature.

The detailed experimental protocols provided in this guide offer a clear and immediate path for the systematic evaluation of these potential activities. Successful validation in these primary assays would warrant progression to more advanced studies, including:

-

Lead Optimization: Synthesizing analogs to improve potency and selectivity.

-

In Vivo Efficacy: Testing the compound in animal models of inflammation, infection, or cancer.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

-

Target Deconvolution: Employing biochemical and biophysical assays to definitively confirm the molecular targets.

This document serves as both a strategic blueprint and a practical laboratory guide for unlocking the potential of this compound as a novel therapeutic agent.

References

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

-

Review on benzoxazole chemistry and pharmacological potential. World Journal of Advanced Research and Reviews. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. SpringerLink. [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

(PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate. [Link]

-

(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... ResearchGate. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Benzoxazole. Wikipedia. [Link]

-

Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. PubMed. [Link]

-

ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [Link]

-

A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. [Link]

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. National Center for Biotechnology Information. [Link]

-

Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. National Center for Biotechnology Information. [Link]

-

Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

-

Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [Link]

-

Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]